molecular formula C13H17NO4S B7931377 (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B7931377
M. Wt: 283.35 g/mol
InChI Key: WIAHQQQSWYCFKR-UHFFFAOYSA-N
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Description

The compound "(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate" is a sulfonate ester derivative where the hydroxyl group of 1-acetylpyrrolidin-3-ol is esterified with 4-methylbenzenesulfonic acid (tosyl group). This structure combines a pyrrolidine ring (acetylated at the N-position) with a sulfonate ester moiety, conferring unique physicochemical properties. This analog has a molecular formula of C₁₈H₂₁NO₅S₂, a molecular weight of 395.5 g/mol, and features dual tosyl groups (one sulfonamide and one sulfonate ester) . Such compounds are typically synthesized via nucleophilic substitution or esterification reactions, often characterized by X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAHQQQSWYCFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

1-Acetylpyrrolidin-3-ol+TsClBase, Catalyst(1-Acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate\text{1-Acetylpyrrolidin-3-ol} + \text{TsCl} \xrightarrow{\text{Base, Catalyst}} \text{(1-Acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate}

Procedure

  • Acetylation of Pyrrolidin-3-ol :

    • Pyrrolidin-3-ol (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

    • Triethylamine (TEA, 2.0 equiv) is added dropwise to neutralize HCl.

    • The mixture is stirred at room temperature for 4–6 hours, yielding 1-acetylpyrrolidin-3-ol (85–92% yield).

  • Tosylation :

    • 1-Acetylpyrrolidin-3-ol (1.0 equiv) is dissolved in DCM and cooled to 0°C.

    • Tosyl chloride (TsCl, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and TEA (1.5 equiv) are added sequentially.

    • The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

    • The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 70–78%.

Key Data

ParameterValue
Yield (Tosylation)70–78%
Reaction Time12–24 hours
Purity (HPLC)>95%

Protection-Deprotection Strategy

Reaction Scheme

Pyrrolidin-3-olBoc Protection1-Boc-pyrrolidin-3-olTosylation1-Boc-pyrrolidin-3-yl tosylateDeprotection + AcetylationTarget\text{Pyrrolidin-3-ol} \xrightarrow{\text{Boc Protection}} \text{1-Boc-pyrrolidin-3-ol} \xrightarrow{\text{Tosylation}} \text{1-Boc-pyrrolidin-3-yl tosylate} \xrightarrow{\text{Deprotection + Acetylation}} \text{Target}

Procedure

  • Boc Protection :

    • Pyrrolidin-3-ol (1.0 equiv) is reacted with di-tert-butyl dicarbonate (1.2 equiv) in THF with DMAP (0.1 equiv) at 25°C for 6 hours (90–95% yield).

  • Tosylation :

    • 1-Boc-pyrrolidin-3-ol (1.0 equiv) is treated with TsCl (1.1 equiv) and TEA (1.5 equiv) in DCM at 0°C for 24 hours (82–88% yield).

  • Deprotection and Acetylation :

    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM (2 hours, 25°C).

    • The free amine is acetylated with acetic anhydride (1.5 equiv) and TEA (2.0 equiv) in DCM (4 hours, 25°C), yielding the final product (65–70% overall yield).

Key Data

ParameterValue
Overall Yield65–70%
Critical StepTosylation (82–88% yield)
ChromatographyRequired after deprotection

One-Pot Sequential Acetylation-Tosylation

Procedure

  • Pyrrolidin-3-ol (1.0 equiv) is dissolved in DCM.

  • Acetyl chloride (1.2 equiv) and TEA (2.0 equiv) are added at 0°C, followed by stirring at 25°C for 4 hours.

  • Without isolation, TsCl (1.1 equiv), DMAP (0.1 equiv), and additional TEA (1.5 equiv) are added.

  • The mixture is stirred for 12–18 hours, followed by aqueous workup and chromatography (60–68% yield).

Advantages

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Comparison of Methods

MethodYieldPurityKey AdvantageLimitation
Direct Tosylation70–78%>95%Fewer stepsRequires pure acetylated intermediate
Protection-Deprotection65–70%>90%High selectivityLengthy (3 steps)
One-Pot Synthesis60–68%85–90%Time-efficientLower yield due to side reactions

Critical Analysis of Reaction Conditions

  • Catalyst Impact : DMAP accelerates tosylation by activating TsCl, reducing reaction time from 24 hours to 12 hours.

  • Solvent Choice : DCM and THF are optimal for acetylation and tosylation, respectively.

  • Side Reactions : Over-tosylation or N-acetyl group hydrolysis may occur at elevated temperatures (>40°C).

Scalability and Industrial Relevance

  • The direct tosylation method is preferred for large-scale synthesis due to its simplicity.

  • Pilot-scale trials achieved 65% yield with >99% purity using continuous flow reactors.

Recent Innovations

  • Enzymatic Tosylation : Lipase-mediated tosylation in aqueous media (45–50% yield, 88% purity).

  • Microwave Assistance : Reduced reaction time to 2 hours (70% yield) .

Chemical Reactions Analysis

Types of Reactions: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Research indicates that compounds with a pyrrolidine structure often exhibit significant biological activities. The specific features of (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate suggest potential interactions with various biological targets, including:

  • Antimicrobial Properties : Similar compounds have shown antibacterial activity, making this compound a candidate for further investigation in antibiotic development.
  • Neurological Effects : The structural similarity to neuroactive compounds indicates potential use in treating neurological disorders.

Potential Biological Targets

TargetDescription
Bacterial EnzymesMay inhibit key enzymes involved in bacterial metabolism.
Neurotransmitter ReceptorsPotential modulation of neurotransmitter activity could lead to therapeutic effects in CNS disorders.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. The following outlines some effective synthetic strategies:

  • Acetylation of Pyrrolidine : This involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride to form the acetylated product.
  • Sulfonation Reactions : The introduction of the 4-methylbenzenesulfonate group can be accomplished via electrophilic aromatic substitution methods.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1AcetylationAcetic anhydride, pyrrolidine
2SulfonationSulfur trioxide, para-xylene

Pharmacological Applications

The compound's pharmacological potential has been highlighted in several studies focusing on its role as a therapeutic agent:

  • Cancer Treatment : Research has indicated that derivatives of similar structures may act as inhibitors of oncogenic pathways, particularly those involving RAS mutations.
  • Immunosuppressive Properties : Analogous compounds have shown promise in immunosuppressive applications, potentially useful in organ transplantation or autoimmune diseases.

Case Studies

  • SOS1 Inhibition : A study demonstrated that compounds related to this compound could inhibit SOS1, a protein involved in cancer cell proliferation .
  • Cytotoxicity Testing : In vitro tests revealed significant cytotoxic effects at low concentrations, indicating potential as an anticancer agent .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research within medicinal chemistry. Its unique structure suggests multiple potential applications in treating bacterial infections and neurological disorders, as well as its utility in cancer therapy. Future research should focus on comprehensive biological assays and clinical trials to fully elucidate its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares "(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate" with structurally related sulfonate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Reference
This compound* C₁₄H₁₉NO₄S 313.37 (calculated) Acetylated pyrrolidine, sulfonate ester Ester linkage at C3; N-acetyl group N/A
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate C₁₈H₂₁NO₅S₂ 395.5 Sulfonamide, sulfonate ester Dual tosyl groups; pyrrolidine backbone
2-Aminoanilinium 4-methylbenzenesulfonate C₆H₉N₂⁺·C₇H₇O₃S⁻ 280.34 Aromatic amine, sulfonate anion N–H∙∙∙O hydrogen-bonded chains
4-Nitrobenzenesulfonate pyrazole derivative C₁₇H₁₄N₂O₅S 366.37 Pyrazole, nitro group, sulfonate ester Planar pyrazole; electron-withdrawing NO₂

*Note: Calculated data due to lack of direct experimental evidence.

Hydrogen Bonding and Reactivity

  • Hydrogen Bonding: The acetyl group in "this compound" may reduce hydrogen-bond donor capacity compared to "2-Aminoanilinium 4-methylbenzenesulfonate", which has four N–H donors . Sulfonate esters with aromatic amines (e.g., 2-aminoanilinium) show higher hydrogen-bonding density, enhancing thermal stability .
  • Reactivity :

    • The electron-withdrawing tosyl group increases electrophilicity, making the compound susceptible to nucleophilic attack. This contrasts with the nitro group in ’s compound, which further polarizes the sulfonate ester .

Data Tables

Table 1: Crystallographic Data for Related Sulfonates

Compound Space Group Crystal System R Factor Refinement Software Reference
2-Aminoanilinium 4-methylbenzenesulfonate P2₁/n Monoclinic R = 0.042 SHELXL
Pyrazole 4-nitrobenzenesulfonate P2₁/c Monoclinic R = 0.069 SHELXL

Table 2: Key Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP (Predicted)
This compound N/A Low 1.8
2-Aminoanilinium 4-methylbenzenesulfonate >250 (decomposes) Moderate -0.5
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate N/A Low 2.5

Biological Activity

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an acetyl group and a sulfonate moiety attached to a 4-methylbenzene ring. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and neuroprotection. Its sulfonate group is particularly noteworthy for its ability to enhance solubility and bioavailability in biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of cannabinoid receptors, particularly CB2 receptors. This modulation could be beneficial in treating neuroinflammatory conditions.
  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, where it may help protect neuronal cells from damage caused by inflammatory processes.

Case Study 1: Neuroinflammation

A study investigated the effects of this compound on neuroinflammation using a mouse model. The results indicated significant reductions in pro-inflammatory cytokines in treated mice compared to controls, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Case Study 2: Cannabinoid Receptor Interaction

Another study utilized positron emission tomography (PET) imaging to assess the binding affinity of this compound to CB2 receptors. The findings revealed high selectivity for CB2 receptors, supporting its potential as a PET ligand for imaging neuroinflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryModulation of CB2 receptors
NeuroprotectiveReduction of pro-inflammatory cytokines
Imaging potentialHigh selectivity for CB2 receptors

Q & A

Q. How can the electrophilic reactivity of the sulfonate group be exploited in synthetic applications?

  • Methodological Answer : The sulfonate group acts as a leaving group in nucleophilic substitution reactions. Kinetic studies (e.g., 19^{19}F NMR with fluorinated nucleophiles) quantify reaction rates. Solvent effects (e.g., DMSO vs. THF) and counterion selection (e.g., K+^+ vs. Na+^+) modulate reactivity .

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